![molecular formula C14H9F3N6OS B14941209 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941209.png)
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a pyrazole ring and a methoxyphenyl group. The trifluoromethyl group adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available starting materials.
Industrial Production Methods
the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It may find applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Thiadiazole: Another heterocyclic compound with a sulfur and nitrogen-containing ring.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Uniqueness
6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of its structural features, including the trifluoromethyl group and the fused triazole-thiadiazole ring system.
Propriétés
Formule moléculaire |
C14H9F3N6OS |
|---|---|
Poids moléculaire |
366.32 g/mol |
Nom IUPAC |
6-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9F3N6OS/c1-24-8-4-2-7(3-5-8)10-9(6-18-19-10)11-22-23-12(14(15,16)17)20-21-13(23)25-11/h2-6H,1H3,(H,18,19) |
Clé InChI |
SXOOMRWVLVAYSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=NN2)C3=NN4C(=NN=C4S3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


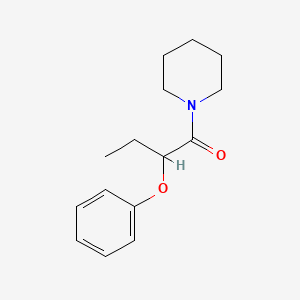
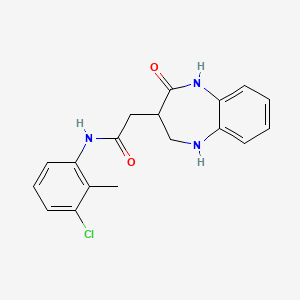
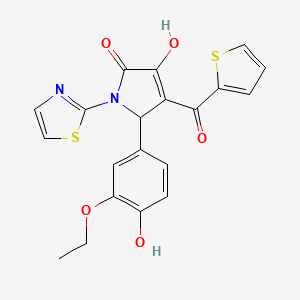
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14941156.png)
![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941167.png)
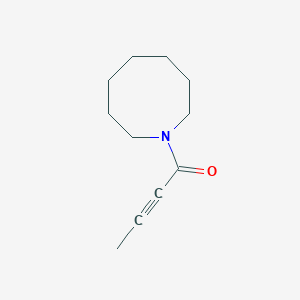
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14941176.png)
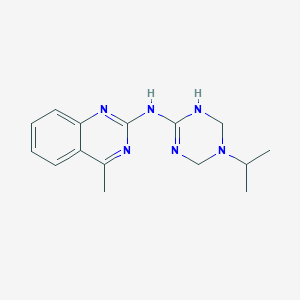
![1-(3,5-Dimethylphenyl)-3-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethyl]-3-methylurea](/img/structure/B14941180.png)
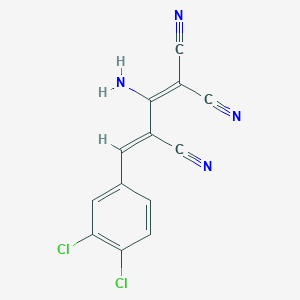
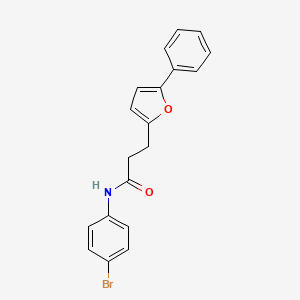
![3'-(4-methoxyphenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941202.png)
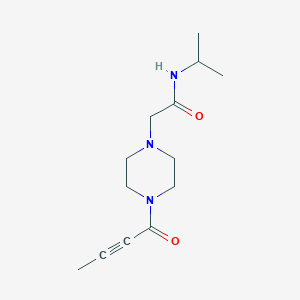
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14941218.png)
